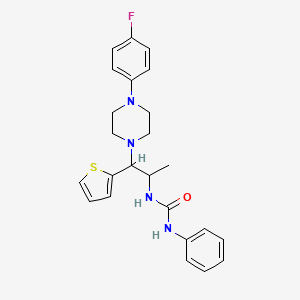
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C24H27FN4OS and its molecular weight is 438.57. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities
Research into new urea and thiourea derivatives of piperazine doped with Febuxostat has shown promising results in biological activities. Specifically, compounds have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activities. Among these, certain derivatives exhibited potent antimicrobial activity, indicating the potential for these compounds in developing new antiviral and antimicrobial agents (Reddy et al., 2013).
Antitumor Activity
Derivatives of 1-piperazinyl-1H-indazole, including those with modifications involving fluorophenyl groups, have been synthesized and assessed for their antitumor activities. These compounds were evaluated against several tumor cell lines in vitro and in vivo, with some showing significant cytotoxicity and antitumor activity. This research opens avenues for the development of new antitumor agents based on the structural framework of piperazinyl-indazole derivatives (Naito et al., 2005).
Neuroleptic and Dopamine-Uptake Inhibition
The neuroleptic activity and dopamine-uptake inhibition capabilities of certain 1-piperazino-3-phenylindans have been studied, with compounds developed through systematic structural variation. This research has identified compounds with potent neuroleptic properties and the ability to inhibit dopamine uptake, highlighting the therapeutic potential in the treatment of disorders related to dopamine dysregulation (Bogeso, 1983).
Antidepressant Properties
A series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives have been synthesized and evaluated for their activity at 5-HT1A serotonin receptors and serotonin transporter. These compounds have shown high nanomolar affinity for both activities, suggesting their potential as new class antidepressants with dual mechanisms of action (Martínez et al., 2001).
Allosteric Enhancers of A1 Adenosine Receptor
The development of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as allosteric enhancers of the A1-adenosine receptor showcases the potential of fluorophenyl piperazine derivatives in modulating receptor activity. This work indicates the importance of substituent variation on piperazine rings for enhancing receptor activity, with specific derivatives showing promising activity in binding and functional studies (Romagnoli et al., 2008).
Propriétés
IUPAC Name |
1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4OS/c1-18(26-24(30)27-20-6-3-2-4-7-20)23(22-8-5-17-31-22)29-15-13-28(14-16-29)21-11-9-19(25)10-12-21/h2-12,17-18,23H,13-16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUYSAXUESGRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(3,3-diphenylpropyl)amino]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2690377.png)

![3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B2690380.png)
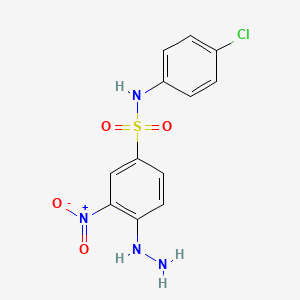
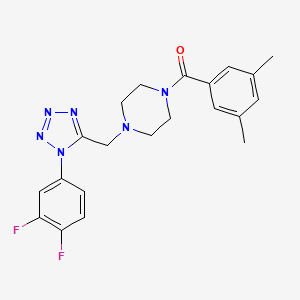
![2,7-Diazaspiro[3.5]nonan-1-one](/img/structure/B2690384.png)
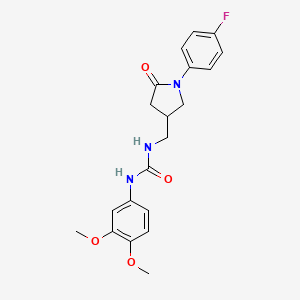
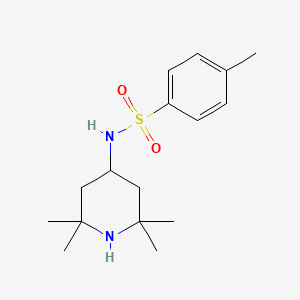
![(2Z)-2-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B2690393.png)
![3'-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)
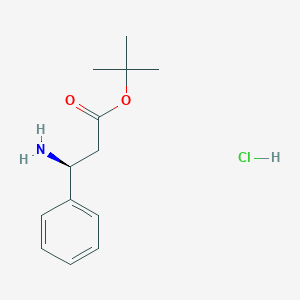

![3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2690398.png)